molecular formula C12H11IN2O B031929 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide CAS No. 26482-00-8

1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide

Cat. No. B031929
CAS RN: 26482-00-8
M. Wt: 326.13 g/mol
InChI Key: BWAWQRQYQUSQEV-UHFFFAOYSA-M
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Patent
US05324825

Procedure details

2-Acetylpyridine (1.21 g, 10.0 mmol) and iodine (2.54 g, 10.0 mmol) were heated to reflux in pyridine (12 ml) for 1 hour. The solution was cooled, and the dark precipitate was filtered and washed with pyridine.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].[I:10]I>N1C=CC=CC=1>[I-:10].[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:1]([CH2:2][N+:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:4]=1)=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
2.54 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
12 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
the dark precipitate was filtered
WASH
Type
WASH
Details
washed with pyridine

Outcomes

Product
Name
Type
Smiles
[I-].N1=C(C=CC=C1)C(=O)C[N+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.